Fesoterodine is derived from mandelic acid and is often synthesized as a salt form, specifically the L-mandelate salt. It belongs to the class of drugs known as anticholinergics, which are commonly utilized in urology to manage symptoms associated with urinary incontinence and urgency.
The synthesis of fesoterodine typically involves several key steps:
The specific conditions for these reactions can vary, including temperature, pressure, and solvent choice, which are critical for optimizing yield and purity .
Fesoterodine (L-mandelate) has a complex molecular structure characterized by its chiral centers and functional groups. The chemical formula is CHNO, and it has a molecular weight of 386.48 g/mol. The structure includes:
The three-dimensional configuration of fesoterodine plays a crucial role in its interaction with muscarinic receptors .
Fesoterodine undergoes various chemical reactions during its synthesis:
These reactions highlight the importance of controlling reaction conditions to achieve high yields and minimize impurities.
Fesoterodine functions primarily through antagonism at muscarinic acetylcholine receptors (M, M, M). When fesoterodine binds to these receptors in the bladder:
Clinical studies have demonstrated that fesoterodine effectively reduces symptoms of overactive bladder, improving patients' quality of life .
Fesoterodine (L-mandelate) exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Fesoterodine is primarily used in clinical settings for:
Additionally, ongoing research may explore its potential applications in other areas related to smooth muscle relaxation .
Fesoterodine L-mandelate is synthesized via distinct pathways leveraging chiral resolution and esterification. The primary route begins with 6-methyl-4-phenyl-3,4-dihydrocoumarin (1), which undergoes lactone ring cleavage under acidic conditions to yield phenolic intermediate methyl 2-(2-hydroxy-5-methylphenyl)-2-phenylacetate (2) [4]. Subsequent reduction using bis(2-methoxyethoxy)aluminum hydride (Vitride) generates diol 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol (3), avoiding the hazardous LiAlH₄ employed in early routes [4] [8]. This diol is selectively mesylated at the aliphatic hydroxyl group, forming 2-(3-(mesyloxy)-1-phenylpropyl)-4-methylphenyl mesylate (4), followed by nucleophilic displacement with diisopropylamine to install the tertiary amine moiety, yielding fesoterodine free base (5) [4].
Chiral resolution constitutes the pivotal step: racemic fesoterodine is treated with L-mandelic acid in aprotic solvents (e.g., acetone/ethyl acetate mixtures), forming diastereomeric salts. Differential crystallization isolates the (R)-enantiomer with >99.5% enantiomeric excess (ee), confirmed via chiral HPLC and polarimetry ([α]D²⁵ = -32.5° (c=1, CH₃OH)) [8]. Critical intermediates are characterized by:
Table 1: Key Intermediates in Fesoterodine Synthesis
Intermediate | Chemical Name | Role | Yield (%) | Characterization |
---|---|---|---|---|
1 | 6-Methyl-4-phenyl-3,4-dihydrocoumarin | Lactone precursor | 85-90% | MP: 92-94°C; IR (KBr): 1740 cm⁻¹ (C=O) |
3 | 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol | Diol intermediate | 75-80% | ¹H NMR (CDCl₃): δ 7.25-7.15 (m, 5H), 6.95 (s, 1H), 4.52 (t, 2H) |
5 | (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | Fesoterodine free base | 65-70% | [α]D²⁵: -32.5°; MS (ESI): m/z 412.3 [M+H]⁺ |
Alternative routes employ enantioselective hydrogenation of chromene precursors, though achieving high ee remains challenging (<90% ee) [7].
The esterification of fesoterodine free base (5) with isobutyric anhydride employs nucleophilic catalysts to suppress racemization and enhance regioselectivity. 4-Dimethylaminopyridine (DMAP, 5-10 mol%) acts as an acyl transfer catalyst, facilitating the formation of a reactive isobutyryl-DMAP adduct that selectively acylates the phenolic hydroxyl over the benzylic alcohol [1] [8]. This proceeds via a concerted asynchronous mechanism, where DMAP’s pyridyl nitrogen attacks the anhydride carbonyl, generating a tetrahedral intermediate that collapses to release isobutyrate. The resultant acylpyridinium ion undergoes nucleophilic displacement by fesoterodine’s phenoxide, regenerating DMAP [1].
Lewis acids (boron trifluoride etherate, 1-2 mol%) further accelerate the reaction by activating the anhydride carbonyl, reducing reaction times from 12 hours to 2–3 hours at 0–5°C while maintaining >99% ee [8]. Crucially, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) minimize epimerization by avoiding protic conditions that could racemize the chiral center [8]. The final step involves salt formation: fesoterodine is reacted with L-mandelic acid in ethyl acetate, where hydrogen bonding between the ammonium ion and mandelate’s carboxylate directs crystalline packing, yielding the stable L-mandelate salt [6] [9].
Table 2: Catalytic Systems for Fesoterodine Esterification
Catalyst | Solvent | Temperature (°C) | Time (h) | Regioselectivity (Phenol:Alcohol) | ee Retention (%) |
---|---|---|---|---|---|
None | Toluene | 80 | 24 | 85:15 | 99.2 |
DMAP (5 mol%) | DCM | 25 | 6 | >99:1 | 99.5 |
DMAP (10 mol%) + BF₃·Et₂O (2 mol%) | THF | 0 | 2 | >99:1 | 99.7 |
Industrial-scale production demands optimization of crystallization, solvent systems, and impurity control. Crystallization kinetics of fesoterodine L-mandelate are optimized in 2-butanone/cyclohexane mixtures, where cooling from 50°C to −10°C at 0.5°C/min yields uniform crystals (mean size 85 μm) with <0.1% residual solvents [3]. Solvent selection critically impacts polymorph stability: amorphous fesoterodine converts to Form I crystals in tert-amyl alcohol, while 2-butanone suppresses hydrate formation [3] [7].
Agitation rate and nucleation control are vital: seeding with 0.5% w/w Form I crystals at 40°C supersaturation (C/Cₛ = 1.25) reduces agglomeration by 60% versus unseeded runs [3]. Population balance modeling predicts crystal size distribution under temperature cycling, enabling targeted growth (see solubility equation):
$$ \ln \left( \frac{C}{C0} \right) = \frac{-\Delta H{sol}}{R} \left( \frac{1}{T} - \frac{1}{T_0} \right) $$Where C = concentration, T = temperature, ΔHₛₒₗ = 45.2 kJ/mol for 2-butanone [3]
Impurity profiling identifies desisobutyryl fesoterodine (<0.15%) and diisopropylamine adducts (<0.1%), minimized by:
Table 3: Solvent Optimization for Crystallization
Solvent System | Temperature Profile | Mean Crystal Size (μm) | Agglomeration (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethyl acetate/heptane | 40°C → -10°C, 0.3°C/min | 72 | 25 | 1200 |
2-Butanone/cyclohexane | 50°C → -10°C, 0.5°C/min | 85 | 10 | 350 |
Tert-amyl alcohol | 60°C → 25°C, 0.2°C/min | 110 | 5 | 900 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7